molecular formula C12H21N B1588951 1-n-Octylpyrrole CAS No. 50966-65-9

1-n-Octylpyrrole

Cat. No.: B1588951
CAS No.: 50966-65-9
M. Wt: 179.3 g/mol
InChI Key: AXCMRJJCPRARIT-UHFFFAOYSA-N
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Description

1-n-Octylpyrrole is an organic compound with the molecular formula C12H21N. It is a derivative of pyrrole, where the hydrogen atom at the nitrogen position is replaced by an octyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Octylpyrrole can be synthesized through the reaction of pyrrole with 1-bromooctane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrole attacks the carbon atom of 1-bromooctane, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-n-Octylpyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can convert it into saturated pyrrolidine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Products include 1-octyl-2,5-diketopyrrole and 1-octylpyrrole-2-carboxylic acid.

    Reduction: Products include 1-octylpyrrolidine.

    Substitution: Products vary depending on the substituent introduced, such as 1-octyl-2-chloropyrrole or 1-octyl-2-sulfonylpyrrole.

Scientific Research Applications

1-n-Octylpyrrole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a model compound for studying the behavior of pyrrole derivatives in biological systems.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-n-Octylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing biochemical processes. The octyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-n-Butylpyrrole: A shorter alkyl chain derivative with different solubility and reactivity properties.

    1-n-Hexylpyrrole: An intermediate alkyl chain derivative with properties between those of 1-n-Butylpyrrole and 1-n-Octylpyrrole.

    1-n-Decylpyrrole: A longer alkyl chain derivative with increased hydrophobicity and different chemical behavior.

Uniqueness: this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for applications requiring moderate solubility in both aqueous and organic solvents. Its longer alkyl chain compared to 1-n-Butylpyrrole and 1-n-Hexylpyrrole provides distinct physical and chemical properties, while it is less hydrophobic than 1-n-Decylpyrrole, offering a unique set of characteristics for various applications.

Properties

IUPAC Name

1-octylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMRJJCPRARIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442689
Record name 1-n-Octylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50966-65-9
Record name 1-n-Octylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-n-Octylpyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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